molecular formula C24H18ClF2NO2 B285247 (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one

(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one

Katalognummer: B285247
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: BJPNNCFFOKZBGS-LEWJYISDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It is a highly potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, anxiety, and depression.

Wirkmechanismus

The primary mechanism of action of (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one is the inhibition of the this compound enzyme. This enzyme is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and mood. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound also has anxiolytic and antidepressant effects, which have been demonstrated in various behavioral tests. Additionally, this compound has been shown to improve glucose metabolism and reduce body weight in obese mice.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one in lab experiments include its high potency and selectivity for this compound inhibition, which allows for precise modulation of endocannabinoid signaling. The compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of using this compound include its high cost and limited availability, which may hinder its widespread use in research.

Zukünftige Richtungen

There are several future directions for research on (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one. One area of interest is the development of more potent and selective this compound inhibitors that can be used in clinical trials. Another direction is the investigation of the compound's effects on other physiological systems, such as the immune and cardiovascular systems. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.

Synthesemethoden

The synthesis of (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one involves several chemical reactions. The starting materials for the synthesis are (S)-phenylglycine, 4-chlorobenzyl chloride, 2,2-difluoro-1-(phenylmethoxy)ethene, and lithium diisopropylamide (LDA). The reaction proceeds through several steps, including the formation of an azetidinone ring and the introduction of the chlorophenyl and difluorophenyl groups. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.

Eigenschaften

Molekularformel

C24H18ClF2NO2

Molekulargewicht

425.9 g/mol

IUPAC-Name

(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C24H18ClF2NO2/c25-18-13-11-17(12-14-18)21-20(24(29)28(21)19-9-5-2-6-10-19)22(23(26)27)30-15-16-7-3-1-4-8-16/h1-14,20-21H,15H2/t20-,21+/m0/s1

InChI-Schlüssel

BJPNNCFFOKZBGS-LEWJYISDSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC(=C(F)F)[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

SMILES

C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.